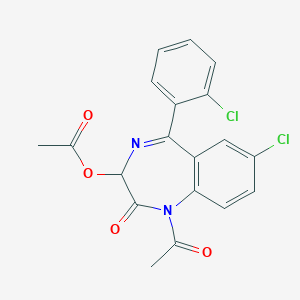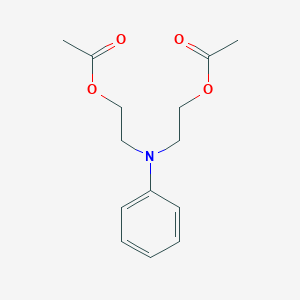
7-Carboxynalidixic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
7-Carboxynalidixic acid is a synthetic derivative of nalidixic acid, which is a quinolone antibiotic. It is a broad-spectrum antibiotic that is used to treat various bacterial infections. The compound has a carboxyl group at the 7th position, which enhances its antibacterial activity.
Aplicaciones Científicas De Investigación
Metabolism and Pharmacokinetics
7-Carboxynalidixic acid (CNA) is a metabolite of nalidixic acid (NA). It is formed through the hydroxylation and subsequent oxidation of nalidixic acid. Studies have shown that CNA is not usually detected in plasma but is present in urine, accounting for a significant portion of the total urinary NA and its metabolites. For example, Ferry et al. (1981) found that after oral doses of nalidixic acid, CNA accounted for about 25% of total urinary NA and metabolites, although it was never detected in plasma (Ferry, Cuisinaud, Pozet, & Sassard, 1981).
Analytical Chemistry and Detection Methods
Analytical methods have been developed for the measurement of nalidixic acid and its metabolites, including CNA. Pérez-Ruíz et al. (1999) described a method using micellar electrokinetic capillary chromatography for the separation and determination of nalidixic acid and its major metabolites, including 7-carboxynalidixic acid, in serum and urine (Pérez-Ruíz, Martínez-Lozano, Sanz, & Bravo, 1999).
Comparative Metabolism Across Species
The metabolism of nalidixic acid to CNA has been studied in various species, including turtles. Vree et al. (1988) observed that in the turtle Pseudemys scripta elegans, nalidixic acid is hydroxylated to 7-hydroxynalidixic acid, which is then oxidized to 7-carboxynalidixic acid (Vree, Vree, Baars, Nouws, & Hekster, 1988).
Pharmacokinetic Variations in Pathological Conditions
In patients with renal insufficiency, the presence and levels of CNA in plasma can differ significantly from those in individuals with normal renal function. Cuisinaud et al. (1982) found that in patients with renal insufficiency, CNA, which is usually not detected in plasma in those with normal renal function, appeared in the plasma. This suggests that CNA can still be biotransformed from its precursor metabolite by the impaired kidney (Cuisinaud, Ferry, Pozet, Zech, & Sassard, 1982).
Propiedades
Número CAS |
1088-16-0 |
|---|---|
Nombre del producto |
7-Carboxynalidixic acid |
Fórmula molecular |
C12H10N2O5 |
Peso molecular |
262.22 g/mol |
Nombre IUPAC |
8-ethyl-5-oxo-1,8-naphthyridine-2,6-dicarboxylic acid |
InChI |
InChI=1S/C12H10N2O5/c1-2-14-5-7(11(16)17)9(15)6-3-4-8(12(18)19)13-10(6)14/h3-5H,2H2,1H3,(H,16,17)(H,18,19) |
Clave InChI |
GYYKUDIJUJMYNJ-UHFFFAOYSA-N |
SMILES |
CCN1C=C(C(=O)C2=C1N=C(C=C2)C(=O)O)C(=O)O |
SMILES canónico |
CCN1C=C(C(=O)C2=C1N=C(C=C2)C(=O)O)C(=O)O |
Otros números CAS |
1088-16-0 |
Sinónimos |
3,7-dicarboxynalidixic acid 7-carboxynalidixic acid |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2,4-Bis[(trifluoromethyl)sulfonyl]phenol](/img/structure/B91897.png)
![Benzenesulfonamide, 4-methyl-N-[4-(phenylamino)phenyl]-](/img/structure/B91898.png)

![[1-(4-chlorobenzyl)-1H-benzimidazol-2-yl]methanol](/img/structure/B91903.png)
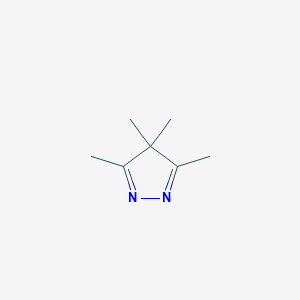
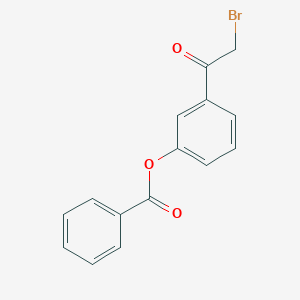


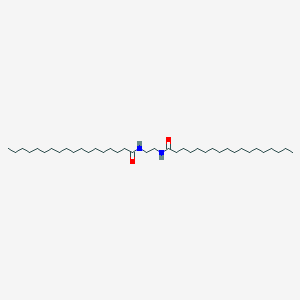

![5-Methoxybenzo[d]thiazol-2(3H)-one](/img/structure/B91915.png)
